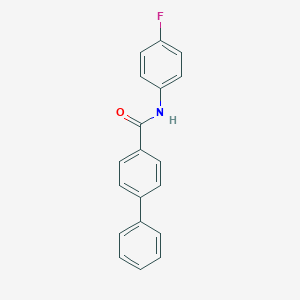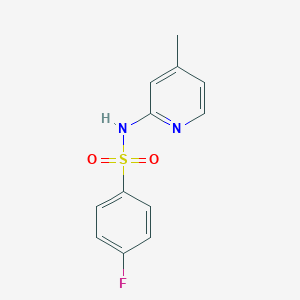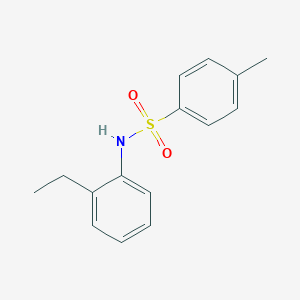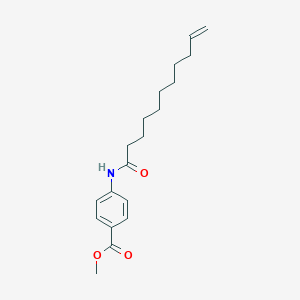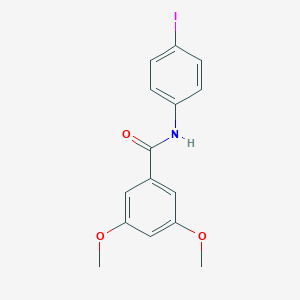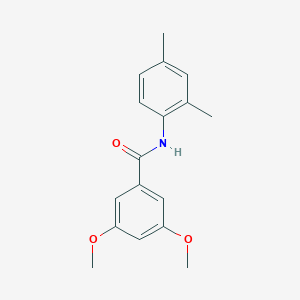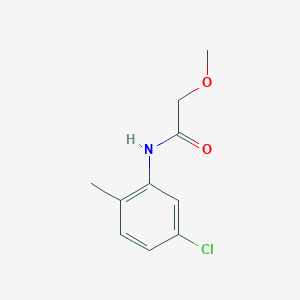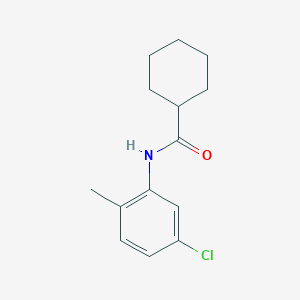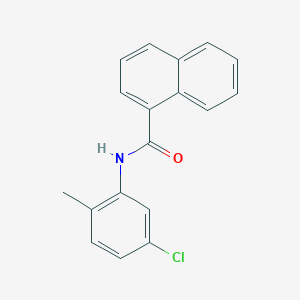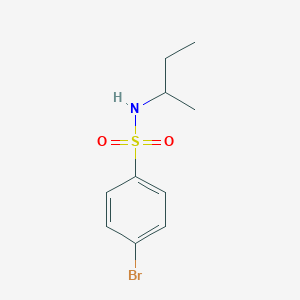
4-bromo-N-butan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-butan-2-ylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19266 It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-bromo-N-butan-2-ylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
4-bromo-N-butan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
4-bromo-N-butan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential use in developing new anticancer and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-butan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting tumor growth and proliferation .
Comparison with Similar Compounds
4-bromo-N-butan-2-ylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-butylbenzenesulfonamide: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-N-(tert-butyl)benzenesulfonamide: Similar but with a tert-butyl group instead of a sec-butyl group, which can influence its steric properties and reactivity.
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
4-bromo-N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
AALCXOKJGJWGBH-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


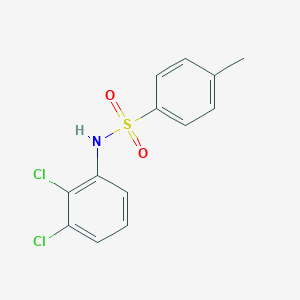
![Ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B312666.png)
